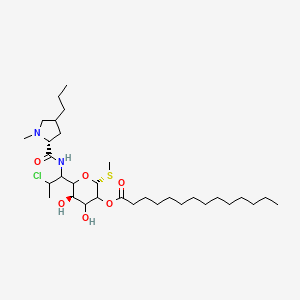

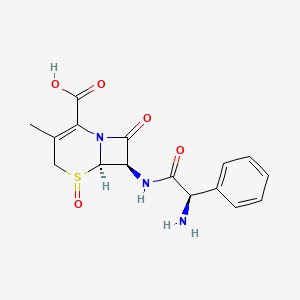

Faropenem Impurity 13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Faropenem Impurity 13 is a degradation product of Faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad spectrum of activity against gram-positive and gram-negative bacteria. This compound is studied to understand the stability and degradation pathways of Faropenem, which is crucial for ensuring the efficacy and safety of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Faropenem Impurity 13 involves several steps, starting from the core structure of Faropenem. One common method includes the use of chlorine oxalic acid to p-Nitrobenzyl, which replaces the allyloxy oxalyl chloride in traditional methods. This approach effectively prevents the generation of polymerization species impurities, improving feedstock conversion and product yield . The method also involves catalytic hydrogenation under acidic conditions to remove silylation protection groups and p-Nitrobenzyl protection groups, which aids in product separation and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the isolation of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Faropenem Impurity 13 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Faropenem Impurity 13 is used in various scientific research applications, including:

Chemistry: Studying the stability and degradation pathways of Faropenem.

Biology: Investigating the biological activity and potential toxicity of degradation products.

Medicine: Ensuring the safety and efficacy of Faropenem by understanding its impurities.

Industry: Developing improved methods for the synthesis and purification of Faropenem and its impurities.

Mechanism of Action

Faropenem Impurity 13, like Faropenem, exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Faropenem Impurity 13 can be compared with other penem antibiotics and their impurities. Similar compounds include:

Faropenem Sodium: The active form of Faropenem used in pharmaceutical formulations.

Faropenem Medoxomil: An ester prodrug of Faropenem with improved oral bioavailability.

Other Penem Antibiotics: Such as doripenem and biapenem, which share structural similarities and mechanisms of action.

This compound is unique in its specific degradation pathway and the insights it provides into the stability and safety of Faropenem.

Properties

CAS No. |

613670-77-2 |

|---|---|

Molecular Formula |

C8H9NO3S |

Molecular Weight |

199.23 |

Appearance |

White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

5-[(2R)-tetrahydro-2-furanyl]- 4-Thiazolecarboxylic acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)